3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one is a complex organic compound with significant implications in medicinal chemistry. Its structure comprises a piperidin-2-one core substituted with a 6-chloropyridine moiety, which enhances its biological activity. The compound is classified under piperidine derivatives, which are known for their diverse pharmacological properties.
This compound can be sourced from various chemical databases, including PubChem, where it is cataloged under the molecular formula C13H17ClN2O and a molecular weight of 252.74 g/mol. It falls within the category of heterocyclic compounds, specifically those containing nitrogen in the ring structure, which are often explored for their potential therapeutic applications.
The synthesis of 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one can be approached through several methods. One notable method involves the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields for similar piperidine derivatives.
The molecular structure of 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one features a piperidine ring fused with a carbonyl group (making it a piperidinone) and a chlorinated pyridine substituent.
CC(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl
.MSSZBKMFJKLMTC-UHFFFAOYSA-N
.The presence of the chloropyridine enhances the compound's lipophilicity and potential interactions with biological targets.
3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one can engage in various chemical reactions typical for piperidine derivatives:
The mechanism of action for 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one is primarily linked to its interactions with various biological targets:
The physical properties of 3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one include:
Chemical properties include:
3-[(6-chloropyridin-3-yl)methyl]piperidin-2-one has several applications in scientific research:
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: